1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene
Overview
Description
1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene is an organic compound with the molecular formula C12H10N2 It is a derivative of pyridine, featuring a vinyl group attached to the 2-position of the pyridine ring, which is further substituted with another pyridine ring at the 3-position
Mechanism of Action
Target of Action
Pyridyl disulfide-based compounds have been known to interact with thiol functional groups .
Mode of Action
The compound’s mode of action involves a rapid thiol–disulfide exchange reaction with thiol functional groups . This interaction is exploited for the reversible conjugation of therapeutic agents and the fabrication of redox-responsive crosslinked materials such as hydrogels and nanogels .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 6,7-dimethyl-2,3-di (2-pyridyl)quinoxaline, have been investigated .
Result of Action
The thiol–disulfide exchange reaction can lead to the formation of redox-responsive materials, which have applications in drug delivery and diagnostic interfaces .
Action Environment
The action, efficacy, and stability of 1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene can be influenced by various environmental factors. For instance, the presence of endogenous reducing agents can lead to the cleavage of the disulfide linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene can be achieved through several methods. One common approach involves the reaction of 2-vinylpyridine with 3-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100-120°C, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-ethenyl-
- Pyridine, 3-ethenyl-
- Pyridine, 2-(2-(2-nitrophenyl)ethenyl)-
Uniqueness
1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene is unique due to its dual pyridine rings connected by a vinyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[(E)-2-pyridin-3-ylethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXDIUGCNUFQEM-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263077 | |
Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-75-9, 17755-52-1 | |
Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13362-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-2-(2-(3-Pyridyl)vinyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Pyridyl)-2(3-pyridly)ethylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000737373 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-PYRIDYL)-2-(3-PYRIDYL)-ETHYLENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: How does the structure of 1-(2-pyridyl)-2-(3-pyridyl)ethylene contribute to its coordination behavior?
A: 1-(2-pyridyl)-2-(3-pyridyl)ethylene possesses two nitrogen donor atoms within its pyridyl rings, making it a bidentate ligand. These nitrogen atoms can readily coordinate to metal centers, forming stable complexes. The presence of the ethylene bridge introduces rigidity to the ligand, influencing the geometry and stability of the resulting metal complexes. [, , ]
Q2: Can 1-(2-pyridyl)-2-(3-pyridyl)ethylene undergo photochemical reactions within metal-organic frameworks?
A: Yes, research has demonstrated that 1-(2-pyridyl)-2-(3-pyridyl)ethylene can participate in [2+2] photocycloaddition reactions when incorporated into certain metal-organic frameworks. For example, upon exposure to UV or sunlight, complexes containing this ligand can undergo a single-crystal-to-single-crystal (SCSC) transformation, forming cyclobutane derivatives. This reactivity is particularly interesting for developing photo-switchable materials and optical memory devices. [, ]
Q3: What spectroscopic techniques are useful for characterizing complexes containing 1-(2-pyridyl)-2-(3-pyridyl)ethylene?
A3: Various spectroscopic techniques can provide valuable information about complexes incorporating this ligand. These include:
- UV-Vis Spectroscopy: Helps analyze the electronic transitions within the ligand and the metal center, providing insights into the coordination environment and geometry. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the organic ligand itself and for studying solution-phase dynamics of complexes. []
- Photoelectron Spectroscopy (PES): Provides information about the electronic structure and ionization potentials of the free ligand, aiding in the interpretation of its coordination behavior. []
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